Pavine

Description

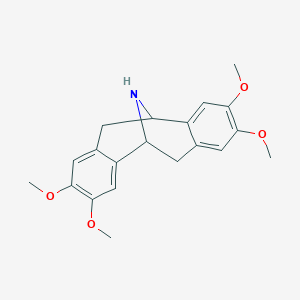

Structure

3D Structure

Properties

IUPAC Name |

4,5,12,13-tetramethoxy-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-22-17-7-11-5-15-14-10-20(25-4)18(23-2)8-12(14)6-16(21-15)13(11)9-19(17)24-3/h7-10,15-16,21H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSPZLZVGPJHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3CC4=CC(=C(C=C4C(N3)CC2=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401046237 | |

| Record name | (+/-)-Pavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401046237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26919-05-1 | |

| Record name | 5,6,11,12-Tetrahydro-2,3,8,9-tetramethoxydibenzo[a,e]cyclooctene-5,11-imine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26919-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+/-)-Pavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401046237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pavine Alkaloids: A Technical Guide to Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pavine alkaloids represent a structurally distinct group of isoquinoline (B145761) alkaloids with a characteristic dibenzo[b,f]azocine or 6,7,8,12b-tetrahydro-5H-dibenzo[a,g]quinolizine skeleton. These compounds have garnered significant interest within the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, distribution within plant tissues, and quantitative analysis of this compound alkaloids. Detailed experimental protocols for their extraction, isolation, and characterization are presented, along with a proposed biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, phytochemistry, and drug discovery and development.

Natural Sources and Distribution of this compound Alkaloids

This compound alkaloids have been identified in a select number of plant families, indicating a relatively restricted chemotaxonomic distribution. The primary families known to produce these compounds are:

-

Papaveraceae (Poppy Family): This family is the most well-documented source of this compound alkaloids.[1] Genera such as Argemone (prickly poppy) and Eschscholzia (California poppy) are particularly rich in these compounds.[1] For instance, Argemone mexicana is known to contain argemonine, a prominent this compound alkaloid.

-

Berberidaceae (Barberry Family): Various species within the genus Berberis and the closely related genus Mahonia have been reported to contain isoquinoline alkaloids, including those of the this compound type.[2]

-

Lauraceae (Laurel Family): The genus Cryptocarya is a known producer of this compound alkaloids.[3][4][5][6] Species such as Cryptocarya chinensis and Cryptocarya laevigata have yielded several this compound alkaloids, including neocaryachine.[3][4][5][6]

-

Ranunculaceae (Buttercup Family): The genus Thalictrum (meadow-rue) is a recognized source of a wide array of isoquinoline alkaloids, including those with a this compound skeleton.[1][7][8]

The distribution of this compound alkaloids can vary significantly within different parts of the plant. Generally, alkaloids are found in higher concentrations in roots, rhizomes, and bark, which is consistent with their proposed role as defense compounds. However, they can also be present in aerial parts such as leaves, stems, and flowers.

Quantitative Analysis of this compound Alkaloids

The concentration of this compound alkaloids varies considerably depending on the plant species, geographical location, and developmental stage. The following tables summarize the available quantitative data for this compound alkaloids in selected species from the Papaveraceae family. Data for other families is currently limited in the scientific literature.

Table 1: this compound Alkaloid Content in Selected Argemone Species (Papaveraceae)

| Alkaloid | Argemone albiflora (% of total alkaloids) | Argemone grandiflora (% of total alkaloids) | Argemone ochroleuca (% of total alkaloids) |

| Argemonine | 19.3 | 2.0 | 1.1 |

| Norargemonine | 1.1 | 1.0 | 0.9 |

| Isonorargemonine | 0.5 | 0.5 | - |

| Platycerine | - | - | - |

| Munitagine | - | 8.9 | - |

| Bisnorargemonine | 3.8 | 4.7 | 0.9 |

Data sourced from Cahlíková et al., 2012.

Table 2: this compound Alkaloid Content in Selected Eschscholzia Species (Papaveraceae)

| Alkaloid | Eschscholzia californica (% of total alkaloids) | Eschscholzia caespitosa (% of total alkaloids) | Eschscholzia lobbii (% of total alkaloids) | Eschscholzia pulchella (% of total alkaloids) |

| Eschscholtzine | 0.9 | 0.2 | 84.4 | 53.3 |

| Californidine | - | - | - | - |

| N-Demethylcalifornidine | 0.5 | 0.5 | - | - |

Data sourced from Cahlíková et al., 2012.

Experimental Protocols

General Extraction of this compound Alkaloids from Plant Material

This protocol provides a general method for the extraction of total alkaloids from plant material, which can then be further purified to isolate specific this compound alkaloids.

Materials:

-

Dried and powdered plant material (e.g., roots, aerial parts)

-

Sulfuric acid (2%)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Macerate the dried and powdered plant material in methanol at room temperature for 24-48 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Dissolve the crude extract in 2% sulfuric acid to protonate the alkaloids, rendering them water-soluble.

-

Wash the acidic aqueous solution with chloroform in a separatory funnel to remove non-alkaloidal, lipophilic compounds. Discard the chloroform layer.

-

Basify the aqueous layer to a pH of 9-10 with 25% ammonium hydroxide to deprotonate the alkaloid salts, converting them back to their free base form.

-

Extract the liberated alkaloids with chloroform (3 x 50 mL).

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Filter the dried extract and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Detailed Isolation and Purification of (-)-Neocaryachine from Cryptocarya laevigata

This protocol details the isolation of the this compound alkaloid (-)-neocaryachine from the bark of Cryptocarya laevigata.[3]

Materials:

-

Crude methanol/dichloromethane (1:1) extract of C. laevigata bark

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Silica (B1680970) gel for column chromatography

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Preparative Thin-Layer Chromatography (TLC) plates (silica gel)

-

Solvent systems for chromatography (n-hexane/EtOAc, CH₂Cl₂/MeOH, CH₂Cl₂/acetone)

Procedure:

-

Liquid-Liquid Partitioning: Partition the crude extract between EtOAc and water. Separate the layers and concentrate the EtOAc-soluble fraction.[3]

-

Initial Column Chromatography: Subject the EtOAc-soluble fraction to column chromatography on silica gel. Elute with a gradient of n-hexane/EtOAc followed by EtOAc/MeOH to yield several fractions.[3]

-

Second Column Chromatography: Further fractionate the target fraction from the previous step using silica gel column chromatography with a CH₂Cl₂/MeOH gradient.[3]

-

Preparative TLC: Purify the fraction containing (-)-neocaryachine by preparative TLC using a CH₂Cl₂/acetone solvent system.[3]

-

Final Purification: Subject the enriched fraction to a final purification step using preparative TLC with a CH₂Cl₂/MeOH (5:1) solvent system to yield pure (-)-neocaryachine.[3]

GC-MS Analysis of this compound Alkaloids

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound alkaloids. The following is a representative protocol.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Thermo GC-Trace Ultra with MS DSQ II).

-

Capillary column (e.g., TR-5 MS, 30 m x 0.25 mm x 0.25 µm).

GC-MS Conditions:

-

Carrier Gas: Helium at a flow rate of 0.8 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C for 1 min.

-

Ramp 1: Increase to 250°C at 10°C/min, hold for 2 min.

-

Ramp 2: Increase to 300°C at 10°C/min, hold for 10 min.

-

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Injection Mode: Splitless.

-

Sample Preparation: Dissolve the alkaloid extract in methanol (e.g., 1 mg/mL).

Biosynthesis of this compound Alkaloids

This compound alkaloids are derived from the benzylisoquinoline alkaloid biosynthetic pathway, with (S)-reticuline serving as a key branch-point intermediate.[5][9] The formation of the characteristic this compound skeleton is believed to involve an intramolecular oxidative coupling of (S)-reticuline. While the precise enzymatic steps are not fully elucidated for all this compound alkaloids, a plausible pathway is presented below.

The initial steps of the pathway leading to (S)-reticuline are well-established. The conversion of (S)-reticuline to the this compound skeleton is hypothesized to proceed through an intramolecular oxidative coupling reaction, likely catalyzed by a cytochrome P450-dependent enzyme. This cyclization would form the characteristic bridged ring system of this compound alkaloids. Subsequent enzymatic modifications, such as O-methylation, N-methylation, and hydroxylation, would then lead to the diverse array of naturally occurring this compound alkaloids like argemonine, platycerine, and munitagine.

Conclusion

This compound alkaloids are a fascinating group of natural products with a limited distribution in the plant kingdom. The Papaveraceae, Berberidaceae, Lauraceae, and Ranunculaceae families are the primary sources of these compounds. This guide has provided a summary of their natural occurrence, quantitative data where available, detailed experimental protocols for their study, and a proposed biosynthetic pathway. Further research is needed to fully elucidate the enzymatic machinery responsible for this compound alkaloid biosynthesis and to explore the full pharmacological potential of this unique class of compounds. The methodologies and data presented herein provide a solid foundation for future investigations in this promising area of natural product science.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. This compound (molecule) - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation, characterisation and complement fixation activity of acidic polysaccharides from Argemone mexicana used as antimalarials in Mali - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

The Unfolding Path: A Technical Guide to the Biosynthesis of Pavine Alkaloids from (+)-Reticuline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pavine alkaloids, a class of benzylisoquinoline alkaloids (BIAs), exhibit a range of intriguing pharmacological activities. Their unique bridged-ring system, derived from the central BIA precursor (+)-reticuline, presents a fascinating case study in plant biochemistry and a potential scaffold for novel therapeutics. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthetic pathway, focusing on the proposed enzymatic transformations from (+)-reticuline. While the complete pathway has not been fully elucidated, this document synthesizes the available evidence, including the characterization of key enzymes, to present a hypothetical but mechanistically plausible route. This guide also furnishes detailed experimental protocols for the types of studies essential for the further investigation of this pathway, aiming to facilitate future research in this area.

Introduction

The benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse group of plant secondary metabolites, with over 2,500 known compounds. Many BIAs, such as morphine, codeine, and berberine, have potent medicinal properties and are of significant interest to the pharmaceutical industry. This compound alkaloids are a distinct subgroup of BIAs characterized by a dibenzo[b,f]azocine core structure. These compounds are found in various plant families, including Papaveraceae (e.g., Argemone and Eschscholzia species) and Ranunculaceae (e.g., Thalictrum species).

The biosynthesis of BIAs is a complex network of enzymatic reactions that begins with the condensation of two tyrosine derivatives to form (S)-norcoclaurine. A series of methylation and hydroxylation reactions then lead to the central intermediate, (S)-reticuline. From this branchpoint, various enzymatic pathways diverge to produce the vast array of BIA structural types. It is widely accepted that this compound alkaloids are biogenetically derived from (+)-reticuline, the (R)-enantiomer of the more common (S)-reticuline. This guide will explore the proposed biosynthetic route from (+)-reticuline to the this compound scaffold.

Proposed Biosynthetic Pathway of this compound from (+)-Reticuline

The complete enzymatic pathway from (+)-reticuline to this compound has not yet been fully elucidated. However, based on the structures of known this compound alkaloids and the well-characterized biochemistry of related BIAs, a hypothetical pathway can be proposed. This pathway involves two key transformations: an intramolecular oxidative cyclization to form the characteristic this compound skeleton, and a subsequent N-methylation.

The proposed pathway is as follows:

-

Formation of (+)-Reticuline: The biosynthesis begins with the formation of (S)-reticuline from (S)-norcoclaurine through a series of enzymatic steps including O-methylation, N-methylation, and hydroxylation. (S)-reticuline is then converted to its enantiomer, (+)-reticuline, by a two-step process involving oxidation to 1,2-dehydroreticuline (B1196774) followed by a stereospecific reduction.

-

Oxidative Cyclization: The crucial step in the formation of the this compound skeleton is a proposed intramolecular C-C bond formation via oxidative coupling of the phenolic rings of (+)-reticuline. This type of reaction is typically catalyzed by cytochrome P450 monooxygenases in the biosynthesis of other BIAs with biphenyl (B1667301) linkages, such as morphine. While the specific enzyme responsible for this transformation in this compound biosynthesis has not yet been identified, it is hypothesized to be a cytochrome P450 that directs the regioselective coupling to form the this compound core. The immediate product of this cyclization would be a northis compound intermediate.

-

N-Methylation: The final step in the biosynthesis of many this compound alkaloids is the N-methylation of the secondary amine of the northis compound intermediate to a tertiary amine. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase.

Below is a diagram illustrating this proposed biosynthetic pathway.

Key Enzymes in the Proposed Pathway

Hypothetical this compound-Forming Cytochrome P450

The formation of the this compound skeleton from (+)-reticuline requires an intramolecular C-C bond formation between the two aromatic rings. In the biosynthesis of morphine, a similar oxidative coupling is catalyzed by a cytochrome P450 enzyme, salutaridine (B1681412) synthase. It is therefore highly probable that a specific cytochrome P450 is also responsible for the formation of the this compound core.

Characteristics of the Hypothetical Enzyme:

-

Enzyme Class: Cytochrome P450 monooxygenase.

-

Substrate: (+)-Reticuline or a closely related derivative.

-

Cofactors: NADPH and O2.

-

Reaction: Catalyzes an intramolecular phenol (B47542) coupling reaction to form the dibenzo[b,f]azocine ring system of the this compound skeleton.

-

Status: This enzyme has not yet been isolated or characterized. Its existence is inferred from the structure of this compound alkaloids and by analogy to other BIA biosynthetic pathways.

This compound N-Methyltransferase (PavNMT)

The N-methylation of the this compound core has been experimentally confirmed with the isolation and characterization of a this compound N-methyltransferase (PavNMT) from Thalictrum flavum. This enzyme belongs to a novel class of S-adenosylmethionine-dependent N-methyltransferases specific for benzylisoquinoline alkaloids.

Characteristics of PavNMT:

-

Enzyme Class: N-methyltransferase.

-

Substrates: (±)-Pavine, (S)-reticuline, and other this compound and benzylisoquinoline alkaloids.

-

Cofactor: S-adenosyl-L-methionine (SAM).

-

Reaction: Transfers a methyl group from SAM to the nitrogen atom of the this compound substrate.

-

Status: This enzyme has been heterologously expressed in E. coli, purified, and its crystal structure has been solved.

Quantitative Data Summary

Due to the incomplete elucidation of the this compound biosynthetic pathway, comprehensive quantitative data, such as a full set of enzyme kinetic parameters, is not yet available. The following table summarizes the available quantitative information.

| Parameter | Value | Substrate | Source Organism | Reference |

| PavNMT Substrate Preference | ||||

| Relative Activity | 100% | (±)-Pavine | Thalictrum flavum | [1] |

| Relative Activity | 85% | (S)-Reticuline | Thalictrum flavum | [1] |

| Relative Activity | 14% | (R,S)-Stylopine | Thalictrum flavum | [2] |

| Relative Activity | 11% | (S)-Scoulerine | Thalictrum flavum | [2] |

| This compound Alkaloid Content | ||||

| (-)-Argemonine | Variable | Argemone spp. | [3] | |

| (-)-Platycerine | Variable | Argemone spp. | [3] | |

| Eschscholtzine | Major this compound alkaloid | Eschscholzia spp. | [3] |

Experimental Protocols

The following protocols are representative of the methodologies required to further investigate the biosynthesis of this compound alkaloids.

Enzyme Assay for a Hypothetical this compound-Forming Cytochrome P450

This protocol is adapted from methods used for other plant cytochrome P450s involved in alkaloid biosynthesis.

Objective: To detect and quantify the enzymatic conversion of (+)-reticuline to a nor-pavine intermediate.

Materials:

-

Microsomal protein preparation from a this compound-producing plant (e.g., Argemone mexicana).

-

(+)-Reticuline substrate.

-

NADPH.

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Quenching solution (e.g., methanol (B129727) or ethyl acetate).

-

HPLC system for product analysis.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, microsomal protein, and (+)-reticuline.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge to pellet the protein and collect the supernatant.

-

Analyze the supernatant by HPLC to detect and quantify the formation of the nor-pavine product. The product can be identified by comparison to a synthesized standard or by LC-MS analysis.

Enzyme Assay for this compound N-Methyltransferase (PavNMT)

Objective: To measure the N-methylating activity of PavNMT.

Materials:

-

Purified recombinant PavNMT.

-

Nor-pavine substrate (e.g., norplatycerine).

-

S-adenosyl-L-[methyl-14C]-methionine ([14C]SAM).

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, purified PavNMT, nor-pavine substrate, and [14C]SAM.

-

Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a basic solution (e.g., 1 M Na2CO3).

-

Extract the radioactive product into an organic solvent (e.g., ethyl acetate).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

Purification of Recombinant this compound N-Methyltransferase

This protocol is based on the published method for the purification of PavNMT from E. coli.[4]

Objective: To obtain highly pure PavNMT for biochemical characterization.

Materials:

-

E. coli cells expressing His-tagged PavNMT.

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10% glycerol, lysozyme).

-

Ni-NTA affinity chromatography column.

-

Wash buffer (lysis buffer with 20 mM imidazole).

-

Elution buffer (lysis buffer with 250 mM imidazole).

-

Gel filtration chromatography column.

Procedure:

-

Harvest E. coli cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication and centrifuge to remove cell debris.

-

Load the supernatant onto a Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged PavNMT with elution buffer.

-

Further purify the eluted protein by gel filtration chromatography.

-

Assess the purity of the final protein preparation by SDS-PAGE.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the discovery and characterization of enzymes involved in a biosynthetic pathway, such as that of this compound alkaloids.

Conclusion and Future Perspectives

The biosynthesis of this compound alkaloids from (+)-reticuline represents an intriguing and still partially unresolved area of plant biochemistry. While the involvement of a this compound N-methyltransferase is well-established, the key cyclization step to form the characteristic this compound skeleton remains to be elucidated. The identification and characterization of the putative cytochrome P450 responsible for this transformation is a critical next step in fully understanding this pathway.

Further research in this area, employing the methodologies outlined in this guide, will not only provide fundamental insights into the evolution and diversity of benzylisoquinoline alkaloid biosynthesis but also has the potential to enable the metabolic engineering of this compound production in microbial systems. Such advances could provide a sustainable source of these pharmacologically interesting compounds for drug discovery and development. The elucidation of the complete this compound biosynthetic pathway will undoubtedly open new avenues for the synthesis of novel alkaloid derivatives with improved therapeutic properties.

References

A Technical Guide to the Chemical Structure Elucidation of Pavine Alkaloids

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pavine alkaloids are a distinct class of benzylisoquinoline alkaloids characterized by a dibenzo[c,f]azocine core, which forms a rigid dibenzo-9-azabicyclo[3.3.1]nonane ring system.[1][2] These compounds are primarily found in four plant families: Papaveraceae, Berberidaceae, Lauraceae, and Ranunculaceae.[1][3] The structural complexity and stereochemistry of this compound alkaloids necessitate a multi-faceted analytical approach for their unambiguous identification. This guide provides a detailed overview of the modern and classical techniques employed in the structural elucidation of these valuable natural products.

General Workflow for Structure Elucidation

The process of elucidating the structure of a novel this compound alkaloid follows a systematic workflow, beginning with isolation from a natural source and culminating in absolute configuration assignment. This multi-step process ensures the purity of the analyte and the accuracy of the structural data obtained.

Caption: General workflow for this compound alkaloid structure elucidation.

Isolation and Purification

The initial step involves the extraction and purification of alkaloids from the plant matrix.

Experimental Protocol: General Extraction and Isolation

-

Extraction: Dried and powdered plant material (e.g., stem bark) is subjected to extraction with a solvent like methanol (B129727) (MeOH) or a MeOH/CH2Cl2 mixture.[4]

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble. The solution is then washed with an organic solvent (e.g., diethyl ether) to remove neutral and acidic compounds.

-

Liberation: The acidic aqueous layer is basified (e.g., with NH4OH to pH 9-10), deprotonating the alkaloids and making them soluble in organic solvents.

-

Organic Extraction: The alkaloids are then extracted back into an organic solvent such as chloroform (B151607) (CHCl3) or dichloromethane (B109758) (CH2Cl2).

-

Purification: The resulting crude alkaloid mixture is purified using chromatographic techniques. Column chromatography (CC) on silica (B1680970) gel is commonly used for initial separation, followed by preparative thin-layer chromatography (TLC) for final purification of individual compounds.[5][6]

Spectroscopic and Spectrometric Analysis

Spectroscopic methods are central to determining the molecular structure, connectivity, and stereochemistry of this compound alkaloids.

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and elemental composition of the alkaloid.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which is used to determine the molecular formula. For example, the this compound alkaloid neocaryachine showed a molecular ion at m/z 325.1310, corresponding to a formula of C19H19NO4.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing complex alkaloid extracts and identifying known compounds by comparing their mass spectra with libraries and literature data.[6][8] The fragmentation pathway of the pavinane skeleton is a key diagnostic tool in GC-MS analysis.[6][8]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: A purified alkaloid sample or a crude extract is dissolved in a suitable organic solvent (e.g., methanol).

-

Injection: The sample is injected into the GC-MS instrument.

-

Separation (GC): The components of the mixture are separated on a capillary column (e.g., HP-5MS) based on their boiling points and polarity. A typical temperature program might start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min.

-

Ionization and Detection (MS): As compounds elute from the GC column, they are ionized (commonly via Electron Ionization, EI) and the resulting fragments are analyzed by the mass spectrometer to generate a mass spectrum.

-

Identification: The resulting spectra are compared against commercial mass spectral libraries (e.g., NIST, Wiley) and published data for known this compound alkaloids.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of this compound alkaloids.[7][9]

-

¹H-NMR: Provides information about the number and chemical environment of protons. Key diagnostic signals for this compound alkaloids include:

-

Aromatic Protons: Typically appear as singlets or AB quartets in the δ 6.0-7.0 ppm region.[7]

-

Methoxy (OMe) and Methylenedioxy (OCH₂O) groups: Give sharp singlets around δ 3.8-4.0 ppm and δ 5.8-6.0 ppm, respectively.[7]

-

N-Methyl (NMe) group: A characteristic singlet is usually observed around δ 2.5 ppm.[7]

-

Aliphatic Protons: The protons on the bicyclo[3.3.1]nonane core appear as complex multiplets and well-defined spin systems (e.g., AMX systems) in the aliphatic region.[7]

-

-

¹³C-NMR: Shows signals for all unique carbon atoms, providing a map of the carbon skeleton. The chemical shifts are indicative of the type of carbon (aromatic, aliphatic, methoxy, etc.).[7]

-

2D-NMR Techniques: These are essential for assembling the structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin coupling networks, helping to piece together fragments of the molecule.[5]

-

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): Correlates directly bonded carbon and proton atoms (C-H).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments, such as the aromatic rings to the aliphatic core.[5]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining the relative stereochemistry of the molecule.[4]

-

Table 1: Representative ¹H and ¹³C NMR Data for Neocaryachine (C₁₉H₁₉NO₄) [7]

| Position | ¹³C δ (ppm) | ¹H δ (ppm, J in Hz) |

| 1 | 124.9 | - |

| 2 | 145.7 | - |

| 3 | 145.4 | - |

| 4 | 110.4 | 6.55 (s) |

| 4a | 129.5 | - |

| 5 | 29.8 | 2.67 (d, 16.1), 3.30 (dd, 16.1, 5.6) |

| 6 | 55.4 | 4.33 (d, 5.6) |

| 7 | 111.9 | 6.39 (s) |

| 8 | 144.9 | - |

| 9 | 144.1 | - |

| 10 | 115.4 | 6.64 (d, 8.2) |

| 11 | 121.7 | 6.45 (d, 8.2) |

| 11a | 131.0 | - |

| 12 | 60.1 | - |

| 12a | 127.1 | - |

| N-CH₃ | 42.9 | 2.50 (s) |

| OCH₃ | 55.9 | 3.78 (s) |

| OCH₂O | 100.5 | 5.79 (dd, 1.5) |

Data obtained in CDCl₃. Assignments aided by 2D NMR techniques.

X-Ray Crystallography

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive proof of a molecule's structure and absolute stereochemistry.[10][11] It is considered the gold standard for structural confirmation. For example, the structure of this compound N-methyltransferase, an enzyme involved in this compound alkaloid biosynthesis, was solved at 2.0 Å resolution using this method.[10][12]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization: The purified alkaloid is dissolved in a suitable solvent system (e.g., methanol, acetone, ethyl acetate) and allowed to evaporate slowly, or other crystallization techniques like vapor diffusion are employed to grow single crystals of sufficient quality.

-

Mounting: A suitable crystal is mounted on a goniometer head.

-

Data Collection: The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map, from which atomic positions are determined and refined.

Biosynthesis of this compound Alkaloids

Understanding the biosynthetic pathway can provide clues about the likely structure of a new alkaloid. This compound alkaloids are derived from the central benzylisoquinoline alkaloid precursor, (S)-reticuline.[1][13]

Caption: Biosynthetic pathway of this compound alkaloids from primary metabolites.

The key step in forming the characteristic this compound skeleton is an intramolecular oxidative C-C phenol coupling of (S)-reticuline or a similar analog.[13] This cyclization event establishes the rigid bridged ring system.

Conclusion

The structural elucidation of this compound alkaloids is a comprehensive process that integrates classical chemical methods with advanced spectroscopic techniques. While isolation and preliminary tests provide initial clues, the core of the elucidation relies on the powerful combination of mass spectrometry for molecular formula determination and extensive 1D and 2D NMR experiments for mapping the molecular framework. Ultimately, X-ray crystallography offers unequivocal confirmation of the structure and stereochemistry. This rigorous, multi-technique approach is essential for accurately characterizing these complex and pharmacologically significant natural products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. First Total Synthesis of the this compound Alkaloid (±)-Neocaryachine and Its Optical Resolution [jstage.jst.go.jp]

- 3. This compound (molecule) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of pavinane alkaloids in the genera Argemone and Eschscholzia by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]

- 10. Purification, crystallization and X-ray diffraction analysis of this compound N-methyltransferase from Thalictrum flavum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Stereochemistry and Absolute Configuration of Pavine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pavine, a member of the isoquinoline (B145761) alkaloid family, possesses a rigid tetracyclic dibenzo[b,f]azocine core structure. This unique architecture features two chiral centers, leading to the existence of stereoisomers that can exhibit distinct pharmacological properties. A thorough understanding of the stereochemistry and absolute configuration of this compound is therefore critical for researchers in natural product chemistry, medicinal chemistry, and drug development. This guide provides a comprehensive overview of the core stereochemical features of this compound, the experimental protocols used to determine its absolute configuration, and a summary of key quantitative data.

Core Stereochemistry of this compound

The this compound skeleton contains two stereogenic centers, typically designated at the bridgehead carbons C6 and C12 (based on standard numbering conventions). The presence of these two chiral centers means that this compound can exist as a pair of enantiomers, (+)-pavine and (-)-pavine, as well as meso compounds if the substitution pattern allows for a plane of symmetry, though this is not typical for naturally occurring this compound alkaloids.

The absolute configuration of these stereocenters is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For the naturally occurring enantiomers of this compound, the following absolute configurations have been established:

-

(+)-Pavine: Possesses the (6R, 12R) absolute configuration.

-

(-)-Pavine: Possesses the (6S, 12S) absolute configuration.

The determination of these configurations relies on a combination of chiroptical methods and X-ray crystallography, as detailed in the subsequent sections.

Experimental Determination of Absolute Configuration

The unambiguous assignment of the absolute configuration of this compound enantiomers is achieved through several key experimental techniques.

X-ray Crystallography

X-ray crystallography provides a definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.

Experimental Protocol:

-

Crystal Growth: Single crystals of an enantiomerically pure this compound derivative (often as a salt with a heavy atom to facilitate anomalous dispersion) are grown. This is typically achieved by slow evaporation of a suitable solvent system, such as methanol (B129727), ethanol, or acetone.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. Diffraction data are collected at a specific temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure. The absolute configuration is determined by analyzing the anomalous scattering of the X-rays, which is particularly effective when a heavy atom is present. The Flack parameter is a critical value in this analysis; a value close to 0 for a given configuration confirms its correctness, while a value near 1 indicates the opposite enantiomer.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is characteristic of the molecule's absolute configuration.

Experimental Protocol:

-

Sample Preparation: A solution of the enantiomerically pure this compound sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Data Acquisition: The CD spectrum is recorded over a specific wavelength range, typically in the UV region (e.g., 200-400 nm), using a CD spectropolarimeter.

-

Data Analysis: The experimental CD spectrum is compared with the spectrum of a known standard or with a theoretically calculated spectrum for a specific enantiomer (e.g., using time-dependent density functional theory, TDDFT). A positive or negative Cotton effect at specific wavelengths is indicative of a particular absolute configuration. For enantiomers, the CD spectra are mirror images of each other.

Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is a measure of the extent to which a compound rotates the plane of polarized light.

Experimental Protocol:

-

Sample Preparation: A solution of the this compound enantiomer is prepared at a precise concentration in a specified solvent.

-

Measurement: The optical rotation is measured using a polarimeter at a defined temperature (usually 20 or 25 °C) and a specific wavelength of light (commonly the sodium D-line at 589 nm).

-

Calculation: The specific rotation is calculated from the observed rotation, concentration, and path length of the sample cell.

Quantitative Data

The following table summarizes key quantitative data related to the stereochemistry of this compound.

| Property | (+)-Pavine | (-)-Pavine |

| Absolute Configuration | (6R, 12R) | (6S, 12S) |

| Specific Rotation ([α]D) | Positive value | Negative value |

| Note: | Specific numerical values for specific rotation can vary depending on the solvent, concentration, and temperature, and are not consistently reported in the literature for the parent compound. | Enantiomers have equal and opposite specific rotation values under identical conditions. |

Logical Workflow for this compound Stereoisomer Differentiation

The differentiation and characterization of this compound stereoisomers follow a logical workflow.

Caption: Workflow for the separation and stereochemical assignment of this compound enantiomers.

Biosynthetic Pathway of this compound

The biosynthesis of this compound alkaloids is believed to proceed from the central benzylisoquinoline alkaloid precursor, (S)-reticuline. The stereochemistry of the final this compound product is determined by the enzymatic steps involved in the cyclization and rearrangement of this precursor.

Caption: Simplified biosynthetic pathway of this compound from L-Tyrosine.

The key step in establishing the stereochemistry of this compound is the stereospecific oxidative cyclization of a reticuline-derived intermediate. This enzymatic process dictates which of the this compound enantiomers is produced in a particular plant species.

Conclusion

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The absolute configuration of its two stereocenters has been determined as (6R, 12R) for (+)-pavine and (6S, 12S) for (-)-pavine. The determination of this absolute configuration relies on a combination of experimental techniques, with X-ray crystallography providing the most definitive data, supported by chiroptical methods such as circular dichroism and specific rotation. A clear understanding of these stereochemical principles is essential for any research or development activities involving this important class of alkaloids.

An In-depth Technical Guide to the Physical and Chemical Properties of Pavine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pavine hydrochloride is the salt form of this compound, a naturally occurring alkaloid belonging to the benzylisoquinoline family. This compound and its derivatives have garnered interest in the scientific community for their potential pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound hydrochloride, detailed experimental protocols for its analysis, and insights into its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound-based compounds.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound hydrochloride are summarized below. It is important to note that while some properties have been determined experimentally for related this compound alkaloids, specific experimental data for this compound hydrochloride is limited. The data presented in the following tables are primarily computed values obtained from comprehensive chemical databases.[1]

Table 1: General and Physical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄ClNO₄ | PubChem[1] |

| Molecular Weight | 377.9 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline powder (Expected) | Inferred |

| Melting Point | Not experimentally determined | - |

| Solubility | Soluble in water and polar organic solvents (Expected) | Inferred |

Table 2: Computed Chemical Properties of this compound Hydrochloride

| Property | Value | Source |

| IUPAC Name | 4,5,12,13-tetramethoxy-17-azatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4,6,10,12,14-hexaene;hydrochloride | PubChem[1] |

| InChI | InChI=1S/C20H23NO4.ClH/c1-22-17-7-11-5-15-14-10-20(25-4)18(23-2)8-12(14)6-16(21-15)13(11)9-19(17)24-3;/h7-10,15-16,21H,5-6H2,1-4H3;1H | PubChem[1] |

| InChIKey | XFGVZJFUHSXISZ-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | COC1=C(C=C2C3CC4=CC(=C(C=C4C(N3)CC2=C1)OC)OC)OC.Cl | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 377.1393859 | PubChem[1] |

| Topological Polar Surface Area | 49 Ų | PubChem[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound hydrochloride is expected to show distinct signals for the aromatic protons, methoxy (B1213986) group protons, and the protons of the bridged aliphatic rings. Aromatic protons would likely appear in the downfield region (δ 6.5-7.5 ppm). The four methoxy groups would each give a sharp singlet, likely in the range of δ 3.5-4.0 ppm. The aliphatic protons of the this compound skeleton would appear in the upfield region, with their chemical shifts and coupling patterns providing valuable information about the stereochemistry of the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. Aromatic carbons are expected to resonate in the δ 110-150 ppm region. The signals for the methoxy carbons would be found around δ 55-60 ppm. The aliphatic carbons of the this compound framework would appear in the upfield region of the spectrum. Detailed assignments for related this compound alkaloids have been reported and can serve as a reference for the interpretation of the ¹³C NMR spectrum of this compound hydrochloride.[2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound hydrochloride would exhibit characteristic absorption bands corresponding to its functional groups. Expected key peaks include:

-

O-H stretch: A broad band in the region of 3400-3200 cm⁻¹ may be present due to absorbed water or if the hydrochloride salt is hydrated.

-

N-H⁺ stretch: A broad band in the 2700-2250 cm⁻¹ region, characteristic of a secondary amine salt.

-

C-H stretch (aromatic and aliphatic): Peaks in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

-

C=C stretch (aromatic): Bands around 1600 cm⁻¹ and 1480 cm⁻¹.

-

C-O stretch (aryl ethers): Strong absorptions in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electrospray ionization (ESI) mass spectrum, this compound hydrochloride would be expected to show a prominent peak for the protonated molecule [M+H]⁺ of the free base (this compound) at an m/z corresponding to C₂₀H₂₄NO₄⁺ (calculated exact mass: 342.1705). The fragmentation pattern would be characteristic of the this compound skeleton, involving cleavages of the bridged ring system and loss of methoxy groups. Analysis of related this compound alkaloids by GC-MS has been documented and can provide insights into the expected fragmentation pathways.[4]

Experimental Protocols

Standardized experimental protocols are essential for the consistent and reliable analysis of this compound hydrochloride. The following sections outline detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A stability-indicating reverse-phase HPLC (RP-HPLC) method is recommended for the determination of purity and assay of this compound hydrochloride.

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to achieve good separation of this compound from any potential impurities and degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of this compound, a wavelength in the range of 280-290 nm is likely to be suitable.

-

Sample Preparation: Accurately weigh and dissolve the this compound hydrochloride sample in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase).

-

Standard Preparation: Prepare a standard solution of known concentration of a reference standard of this compound hydrochloride in the same solvent.

-

Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Determination of Solubility

The solubility of this compound hydrochloride can be determined using the shake-flask method.

-

Procedure:

-

Add an excess amount of this compound hydrochloride to a known volume of the solvent (e.g., water, ethanol, methanol, DMSO) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Analyze the concentration of this compound hydrochloride in the filtrate using a validated analytical method, such as HPLC-UV.

-

The solubility is expressed as mg/mL or mol/L.

-

Stability Testing

Stability studies are crucial to determine the shelf-life and storage conditions for this compound hydrochloride.

-

Forced Degradation Studies: To establish the stability-indicating nature of the analytical method, forced degradation studies should be performed on a sample of this compound hydrochloride. This involves subjecting the sample to stress conditions such as:

-

Acidic hydrolysis: 0.1 N HCl at elevated temperature.

-

Basic hydrolysis: 0.1 N NaOH at elevated temperature.

-

Oxidative degradation: 3% H₂O₂ at room temperature.

-

Thermal degradation: Heating the solid sample in an oven.

-

Photodegradation: Exposing the sample to UV and visible light.

-

-

Formal Stability Studies: Long-term and accelerated stability studies should be conducted on at least three primary batches of this compound hydrochloride packaged in the proposed container closure system.

-

Long-term conditions: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Accelerated conditions: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

Testing frequency: Samples should be tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

-

Analytical tests: The stability samples should be analyzed for appearance, assay, degradation products, and other relevant quality attributes.

-

Proposed Mechanism of Action and Signaling Pathway

While the precise signaling pathways for this compound are still under investigation, studies on related this compound alkaloids suggest a potential mechanism of action involving the modulation of ion channels. Specifically, this compound alkaloids have been shown to exhibit blocking activity on voltage-gated sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) channels. This multi-channel blockade is a characteristic of some antiarrhythmic and neuroprotective agents.

The diagram below illustrates a proposed signaling pathway for the action of this compound hydrochloride, based on its potential to block these key ion channels.

Caption: Proposed mechanism of this compound via ion channel blockade.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, analytical methodologies, and a proposed mechanism of action for this compound hydrochloride. While there are gaps in the experimentally determined data for this specific salt, the information compiled from computed sources and studies on related alkaloids offers a solid foundation for further research and development. The provided experimental protocols can be adapted and validated for the routine analysis and quality control of this compound hydrochloride. The proposed signaling pathway, centered on the blockade of key ion channels, highlights a promising area for investigating the pharmacological potential of this compound. Further studies are warranted to experimentally verify the presented data and to fully elucidate the biological activities and therapeutic potential of this compound hydrochloride.

References

Discovery and Isolation of Novel Pavine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel pavine derivatives, a class of isoquinoline (B145761) alkaloids with significant therapeutic potential. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comprehensive data summaries, and visualizations of key processes and pathways.

Introduction to this compound Alkaloids

This compound and isothis compound alkaloids are a subgroup of the extensive family of tetrahydroisoquinoline (THIQ) natural products. These compounds are characterized by a dibenzo[b,f]azocine ring system and have been isolated from various plant families, notably the Papaveraceae and Lauraceae. Due to their rigid, bridged structures, this compound alkaloids exhibit diverse and potent biological activities, making them attractive scaffolds for drug discovery. Recent research has focused on the isolation of novel this compound derivatives from previously unexplored plant sources and the evaluation of their therapeutic properties, including anticancer, antiviral, and enzyme-inhibitory effects.

Case Study: Discovery of (-)-Neocaryachine from Cryptocarya laevigata

A recent noteworthy discovery in the field is the isolation of (-)-neocaryachine, a 7-hydroxylated this compound alkaloid, from the stem bark of the rainforest plant Cryptocarya laevigata. This compound has demonstrated potent antiproliferative activity against a panel of human tumor cell lines, including a multidrug-resistant (MDR) phenotype.

Isolation Protocol for (-)-Neocaryachine

The isolation of (-)-neocaryachine was achieved through a multi-step process involving extraction, solvent partitioning, and chromatographic separation.

Experimental Protocol:

-

Extraction: The air-dried and powdered stem bark of Cryptocarya laevigata (100 g) is extracted with a 1:1 mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂) at room temperature for 24 hours. The extraction is repeated three times. The combined extracts are then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The antiproliferative activity is typically concentrated in the EtOAc-soluble fraction.

-

Column Chromatography (Silica Gel): The active EtOAc fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity, starting from n-hexane and gradually increasing the proportion of EtOAc, followed by a gradient of EtOAc and MeOH. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity and purity are further purified by preparative HPLC on a C18 reversed-phase column using a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, to yield the pure compound, (-)-neocaryachine.

Structure Elucidation

The structure of (-)-neocaryachine was determined through extensive spectroscopic analysis, including high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Spectroscopic Data for (-)-Neocaryachine

| Data Type | Observed Values |

| HR-ESI-MS | m/z 326.1387 [M+H]⁺ (calculated for C₁₉H₂₀NO₄, 326.1392) |

| ¹H-NMR (CDCl₃, 500 MHz) | δ 6.89 (1H, s, H-1), 6.64 (1H, s, H-4), 4.18 (1H, d, J = 5.0 Hz, H-5), 3.89 (3H, s, OMe), 3.87 (3H, s, OMe), 3.65 (1H, d, J = 15.0 Hz, H-8a), 3.48 (1H, d, J = 5.0 Hz, H-6), 3.10 (1H, dd, J = 15.0, 3.0 Hz, H-8b), 2.58 (3H, s, NMe), 6.78 (1H, s, H-10), 6.72 (1H, s, H-13) |

| ¹³C-NMR (CDCl₃, 125 MHz) | δ 147.8 (C-2), 146.5 (C-3), 112.4 (C-1), 110.8 (C-4), 131.5 (C-4a), 125.8 (C-13b), 65.4 (C-5), 62.1 (C-6), 43.8 (NMe), 48.9 (C-8), 145.2 (C-9), 115.9 (C-10), 144.8 (C-11), 121.2 (C-12), 111.5 (C-13), 128.9 (C-13a) |

Biological Activity: Antiproliferative Effects

(-)-Neocaryachine exhibited significant antiproliferative activity against five human tumor cell lines. The half-maximal inhibitory concentrations (IC₅₀) were determined using a sulforhodamine B (SRB) assay after 72 hours of treatment.[1]

Table 2: Antiproliferative Activity of (-)-Neocaryachine

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 0.15 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.21 |

| MCF-7 | Breast Cancer | 0.41 |

| KB | Epidermoid Carcinoma | 0.06 |

| KB-VIN | Vincristine-Resistant KB | 0.08 |

Case Study: Discovery of (-)-Thalimonine from Thalictrum simplex

Another important discovery is the this compound alkaloid (-)-thalimonine, isolated from Thalictrum simplex. This compound has shown notable antiviral and immunological activities.

Biological Activity: Antiviral and Immunomodulatory Effects

(-)-Thalimonine has been investigated for its effects on viral replication and immune cell proliferation.

Table 3: Biological Activity of (-)-Thalimonine

| Assay | Effect | Details |

| Antiviral Activity | Irreversibly inhibited the replication of herpes simplex virus type 1 (HSV-1) in MDBK cells. | No direct effect on free virions was observed. |

| Immunomodulatory Activity | Enhanced proliferation induced by T-cell mitogens (PHA, ConA) at lower concentrations. | Suppressed the action of the B-cell mitogen (LPS) in vitro. |

Experimental Workflows and Signaling Pathways

General Workflow for this compound Alkaloid Isolation

The following diagram illustrates a typical workflow for the isolation of this compound alkaloids from a plant source, based on the protocol for (-)-neocaryachine.

Signaling Pathway of (-)-Neocaryachine-Induced Apoptosis

(-)-Neocaryachine induces S-phase cell cycle arrest and apoptosis in cancer cells by causing DNA double-strand breaks. This damage triggers a cascade of signaling events that ultimately lead to programmed cell death.

Conclusion

The discovery and characterization of novel this compound derivatives like (-)-neocaryachine and (-)-thalimonine underscore the continuing importance of natural product research in identifying new therapeutic leads. The potent biological activities and unique mechanisms of action of these compounds highlight their potential for development as anticancer and antiviral agents. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

An In-depth Technical Guide to the Spectral Data of Pavine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, MS, and IR) of pavine compounds, a class of benzylisoquinoline alkaloids with significant pharmacological potential. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working on the isolation, characterization, and application of these natural products.

Introduction to this compound Alkaloids

This compound alkaloids are a group of naturally occurring compounds characterized by a tetracyclic ring system. They are found in various plant families, including Papaveraceae, Berberidaceae, Lauraceae, and Ranunculaceae. Many this compound alkaloids have demonstrated a range of biological activities, including acetylcholinesterase inhibition and calcium channel blockade, making them promising candidates for drug discovery and development, particularly in the fields of neurodegenerative diseases and cardiovascular disorders.

The structural elucidation of these complex molecules relies heavily on a combination of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides a detailed summary of the characteristic spectral features of this compound alkaloids, along with experimental protocols for their analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound alkaloids, ¹H and ¹³C NMR are essential for determining the substitution patterns on the aromatic rings and the stereochemistry of the molecule.

Tabulated ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for a selection of representative this compound alkaloids. Data is reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data of Selected this compound Alkaloids (in CDCl₃)

| Proton | (-)-Crychine | (-)-Caryachine | (+)-O-Methylcaryachine | Neocaryachine | Argemonine | Eschscholtzidine | Platycerine |

| H-1 | 3.98 (d, 7.2) | 3.97 (d, 7.2) | 3.98 (d, 7.2) | 4.02 (d, 7.0) | 3.9-4.1 | 3.9-4.1 | 3.9-4.1 |

| H-3 | 6.62 (s) | 6.61 (s) | 6.62 (s) | 6.65 (s) | 6.6-6.7 | 6.6-6.7 | 6.6-6.7 |

| H-4 | 6.78 (s) | 6.77 (s) | 6.78 (s) | 6.81 (s) | 6.7-6.8 | 6.7-6.8 | 6.7-6.8 |

| H-5α | 2.65 (m) | 2.64 (m) | 2.65 (m) | 2.70 (m) | 2.6-2.8 | 2.6-2.8 | 2.6-2.8 |

| H-5β | 3.10 (m) | 3.09 (m) | 3.10 (m) | 3.15 (m) | 3.0-3.2 | 3.0-3.2 | 3.0-3.2 |

| H-6 | 4.15 (d, 7.2) | 4.14 (d, 7.2) | 4.15 (d, 7.2) | 4.20 (d, 7.0) | 4.1-4.3 | 4.1-4.3 | 4.1-4.3 |

| H-8 | 6.58 (s) | 6.57 (s) | 6.58 (s) | 6.60 (s) | 6.5-6.6 | 6.5-6.6 | 6.5-6.6 |

| H-11 | 6.72 (s) | 6.71 (s) | 6.72 (s) | 6.75 (s) | 6.7-6.8 | 6.7-6.8 | 6.7-6.8 |

| N-CH₃ | 2.45 (s) | 2.44 (s) | 2.45 (s) | 2.50 (s) | 2.4-2.5 | 2.4-2.5 | 2.4-2.5 |

| OCH₃ | 3.85, 3.88 | 3.87 | 3.85, 3.88, 3.90 | 3.88, 3.92 | 3.8-3.9 | - | 3.8-3.9 |

| OCH₂O | - | 5.92 (s) | - | 5.95 (s) | - | 5.9-6.0 | - |

Note: Data for Argemonine, Eschscholtzidine, and Platycerine are presented as approximate ranges based on typical values for this compound alkaloids due to the scarcity of complete, tabulated data in the literature.

Table 2: ¹³C NMR Spectral Data of Selected this compound Alkaloids (in CDCl₃) [1]

| Carbon | (-)-Crychine[1] | (-)-Caryachine[1] | (+)-O-Methylcaryachine[1] | Neocaryachine[1] | Argemonine | Eschscholtzidine | Platycerine |

| C-1 | 59.8 | 59.7 | 59.8 | 59.5 | 59-60 | 59-60 | 59-60 |

| C-1a | 128.5 | 128.4 | 128.5 | 128.2 | 128-129 | 128-129 | 128-129 |

| C-2 | 147.8 | 146.5 | 147.8 | 146.8 | 147-148 | 146-147 | 147-148 |

| C-3 | 111.5 | 108.2 | 111.5 | 108.5 | 111-112 | 108-109 | 111-112 |

| C-4 | 125.2 | 125.1 | 125.2 | 125.0 | 125-126 | 125-126 | 125-126 |

| C-4a | 129.2 | 129.1 | 129.2 | 129.0 | 129-130 | 129-130 | 129-130 |

| C-5 | 35.6 | 35.5 | 35.6 | 35.4 | 35-36 | 35-36 | 35-36 |

| C-6 | 62.5 | 62.4 | 62.5 | 62.2 | 62-63 | 62-63 | 62-63 |

| C-7a | 127.8 | 127.7 | 127.8 | 127.5 | 127-128 | 127-128 | 127-128 |

| C-8 | 110.8 | 110.7 | 110.8 | 110.5 | 110-111 | 110-111 | 110-111 |

| C-9 | 148.2 | 148.1 | 148.2 | 148.0 | 148-149 | 148-149 | 148-149 |

| C-10 | 147.2 | 147.1 | 147.2 | 147.0 | 147-148 | 147-148 | 147-148 |

| C-11 | 112.1 | 112.0 | 112.1 | 111.8 | 112-113 | 112-113 | 112-113 |

| C-11a | 130.5 | 130.4 | 130.5 | 130.2 | 130-131 | 130-131 | 130-131 |

| N-CH₃ | 42.8 | 42.7 | 42.8 | 42.5 | 42-43 | 42-43 | 42-43 |

| OCH₃ | 55.9, 56.1 | 55.9 | 55.9, 56.1, 56.2 | 56.0, 56.3 | 55-57 | - | 55-57 |

| OCH₂O | - | 101.0 | - | 101.2 | - | 101-102 | - |

Note: Data for Argemonine, Eschscholtzidine, and Platycerine are presented as approximate ranges based on typical values for this compound alkaloids due to the scarcity of complete, tabulated data in the literature.

Experimental Protocol for NMR Spectroscopy

The following is a general experimental protocol for the NMR analysis of this compound alkaloids, which can be adapted based on the specific instrument and sample characteristics.

1. Sample Preparation:

-

a. Accurately weigh 5-10 mg of the purified this compound alkaloid.

-

b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆). Chloroform-d (CDCl₃) is commonly used for this compound alkaloids.

-

c. If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

-

a. Insert the NMR tube into the spectrometer.

-

b. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

c. Shim the magnetic field to achieve optimal homogeneity and resolution.

-

d. Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

e. Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

f. To aid in structural assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations.

3. Data Processing:

-

a. Apply Fourier transformation to the acquired free induction decays (FIDs).

-

b. Phase and baseline correct the spectra.

-

c. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

d. Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound alkaloids. Fragmentation patterns observed in the mass spectrum provide valuable structural information.

Tabulated Mass Spectrometry Data

The following table summarizes the key mass spectral data for selected this compound alkaloids.

Table 3: Mass Spectrometry Data of Selected this compound Alkaloids

| Compound | Molecular Formula | Molecular Weight (Da) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound | C₂₀H₂₃NO₄ | 341.40 | 342.16 | 326, 298, 192, 150 |

| Argemonine | C₂₁H₂₅NO₄ | 355.43 | 356.19 | 340, 326, 206, 192, 150 |

| Eschscholtzidine | C₂₀H₂₁NO₄ | 339.38 | 340.15 | 324, 296, 190, 150 |

| Platycerine | C₂₀H₂₁NO₅ | 355.38 | 356.14 | 340, 312, 206, 150 |

Experimental Protocol for Mass Spectrometry (GC-MS)

The following protocol outlines a general procedure for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound alkaloids.

1. Sample Preparation:

-

a. Prepare a dilute solution of the purified this compound alkaloid or a plant extract containing these compounds in a suitable solvent (e.g., methanol, chloroform).

-

b. If necessary, derivatize the sample to increase volatility, for example, by silylation.

2. GC-MS Analysis:

-

a. Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is typically used.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100-150 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 5-10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

b. Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV is commonly used to generate reproducible fragmentation patterns.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular ion (e.g., 400).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

3. Data Analysis:

-

a. Identify the peaks in the total ion chromatogram (TIC).

-

b. Analyze the mass spectrum of each peak to determine the molecular ion and fragmentation pattern.

-

c. Compare the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) and literature data for identification.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. For this compound alkaloids, IR spectroscopy can confirm the presence of aromatic rings, ether linkages, and hydroxyl groups.

Tabulated Infrared Spectroscopy Data

The following table lists the characteristic IR absorption bands for this compound alkaloids.

Table 4: Characteristic IR Absorption Bands of this compound Alkaloids (cm⁻¹)

| Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H stretch | 2850-2960 | Medium to Strong |

| Aromatic C=C stretch | 1500-1600 | Medium to Weak |

| C-O-C stretch (Aromatic ether) | 1230-1270 | Strong |

| C-O-C stretch (Aliphatic ether) | 1020-1150 | Strong |

| O-H stretch (Phenolic) | 3200-3600 (broad) | Medium |

| C-N stretch | 1020-1250 | Medium |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a convenient method for analyzing solid and liquid samples with minimal preparation.

1. Sample Preparation:

-

a. For solid samples, place a small amount of the purified this compound alkaloid directly onto the ATR crystal.

-

b. For liquid samples (e.g., a solution of the alkaloid), place a drop of the liquid onto the ATR crystal.

2. FTIR Data Acquisition:

-

a. Press the sample firmly against the ATR crystal using the pressure clamp to ensure good contact.

-

b. Record the background spectrum of the empty ATR crystal.

-

c. Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

d. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

3. Data Analysis:

-

a. The background spectrum is automatically subtracted from the sample spectrum.

-

b. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound alkaloids have been shown to interact with several biological targets, leading to their observed pharmacological effects. Two of the most studied mechanisms are the inhibition of acetylcholinesterase and the blockade of L-type calcium channels.

Acetylcholinesterase Inhibition:

L-type Calcium Channel Blockade:

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of this compound alkaloids from a plant source.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics of this compound alkaloids and the methodologies used for their analysis. The tabulated data, experimental protocols, and workflow diagrams are intended to be a valuable resource for researchers in the field of natural product chemistry and drug discovery. Further research is encouraged to expand the spectral library of this compound compounds and to further elucidate their mechanisms of action and therapeutic potential.

References

A Historical Perspective on Pavine Alkaloid Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and current research on pavine alkaloids. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document details the key milestones in the discovery and characterization of these compounds, presents quantitative data on their biological activities, outlines detailed experimental protocols for their study, and illustrates their known signaling pathways.

A Historical Overview of this compound Alkaloid Research

The journey of this compound alkaloid research is intrinsically linked to the broader history of alkaloid chemistry, which began with the isolation of morphine from the opium poppy in 1806. This pivotal moment sparked immense scientific interest in the nitrogen-containing compounds found in plants.

A significant milestone in the specific context of this compound alkaloids was the discovery of papaverine (B1678415) in 1848 by Georg Merck.[1] While not a this compound alkaloid itself, its structural similarity and co-occurrence with this compound-type alkaloids in Papaver species laid the groundwork for future discoveries.

The core this compound structure was first elucidated in 1955, a discovery that opened the door for more targeted research into this class of compounds.[2] this compound alkaloids are characterized by a dibenzo[c,f]azecine ring system and are found in various plant families, including Papaveraceae, Berberidaceae, Lauraceae, and Ranunculaceae.[2]

Early research focused on the isolation and structural characterization of new this compound alkaloids from these plant sources. The development of advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), has been instrumental in this process, allowing for the precise determination of their complex three-dimensional structures.

In recent decades, research has shifted towards understanding the pharmacological potential of this compound alkaloids. Studies have revealed a range of biological activities, including potential applications in the treatment of neurodegenerative diseases and cancer.[3] A landmark achievement in this area was the first total synthesis of the this compound alkaloid (±)-neocaryachine, reported in 2020, which has enabled further investigation of its biological properties and the synthesis of novel derivatives.[4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the biological activity of selected this compound alkaloids. This information is crucial for understanding their potency and potential therapeutic applications.

| Alkaloid | Target/Assay | Cell Line/System | IC50 Value | Reference(s) |